2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol
Description
2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a piperidine ring. Key structural elements include:
- A 7'-ethoxy substituent on the benzoxazine moiety.
- A 1-ethyl group on the piperidine ring.
- A 2-hydroxyphenyl group at the 2'-position of the pyrazolo ring.
Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous spiro compounds .
Properties
IUPAC Name |
2-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-26-14-12-24(13-15-26)27-20(16-19(25-27)17-8-5-6-10-21(17)28)18-9-7-11-22(29-4-2)23(18)30-24/h5-11,20,28H,3-4,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZCWFAUGYQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol typically involves multi-step organic reactions
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Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core
Starting Materials: 2-aminophenol and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, under reflux conditions, to form the benzoxazine ring.
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Spirocyclization
Starting Materials: The benzoxazine intermediate and 1-ethylpiperidine.
Reaction Conditions: The spirocyclization is typically achieved using a Lewis acid catalyst like zinc chloride, under an inert atmosphere, to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the phenolic group to a quinone derivative.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the benzoxazine ring to a dihydro derivative.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or bromine.
Conditions: Carried out in the presence of a catalyst such as iron(III) chloride.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The spiro linkage provides a rigid framework that can interact specifically with biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the phenolic group allows for further functionalization, enhancing its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol exerts its effects involves interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the spirocyclic structure provides a stable scaffold that enhances binding affinity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
Receptors: It can interact with receptor tyrosine kinases, modulating signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The 4-ethoxyphenyl group in the compound from correlates with antimicrobial activity (MIC: 50 μg/mL), suggesting that electron-donating groups (e.g., ethoxy) enhance membrane penetration .
- Halogenated derivatives (e.g., 4-chlorophenyl in , 9′-bromo in ) are often explored for receptor binding but may reduce solubility .
Spiro Ring Modifications: Replacement of piperidine with cyclohexane (as in ) simplifies synthesis but reduces nitrogen-based reactivity.
Physicochemical and Thermodynamic Properties
- Thermodynamic Stability: Ethyl and ethoxy substituents likely improve entropy-driven binding (cf. adenosine receptor antagonists in ).
Biological Activity
The compound 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.524 g/mol. The structure features multiple functional groups including an ethoxy group, a phenyl group, and a spirocyclic framework which may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol exhibit various pharmacological properties:
- Analgesic Activity : Certain derivatives have been identified as delta-opioid receptor agonists, showing potential in pain management, particularly for neuropathic pain .
- Antitumor Properties : Some related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
- CNS Activity : The compound may influence central nervous system pathways due to its interaction with G-protein coupled receptors (GPCRs), which are critical in mediating neurotransmitter signals .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in pain perception and inflammation.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis .
Study 1: Analgesic Efficacy
A study conducted by Quock et al. (1999) explored the analgesic properties of spiropiperidine derivatives. The findings indicated that these compounds effectively induced analgesia in animal models through delta-opioid receptor activation, providing a basis for further exploration into their therapeutic potential .
Study 2: Antiproliferative Effects
In a comparative study on various heterocyclic compounds, it was found that derivatives similar to the target compound exhibited significant cytotoxicity against human peripheral blood mononuclear cells (PBMCs). The study highlighted their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Delta-opioid receptor agonism | |
| Antitumor | Cytotoxicity against cancer cells | |
| CNS Modulation | Interaction with GPCRs |
Table 2: Comparison of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
